molecular formula C10H12O3S B3048392 Benzenesulfonic acid, 4-ethenyl-, ethyl ester CAS No. 16736-98-4

Benzenesulfonic acid, 4-ethenyl-, ethyl ester

Cat. No.: B3048392
CAS No.: 16736-98-4
M. Wt: 212.27 g/mol
InChI Key: YAUZJFRMTBUCGL-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, 4-ethenyl-, ethyl ester is a chemical compound intended for research and development purposes only. It is not for human or veterinary diagnostic or therapeutic uses. This compound belongs to the class of organic compounds known as sulfonic acid esters, which are characterized by the functional group R-SO₂-OR'. Sulfonic acid esters, such as the related and well-documented ethyl tosylate (ethyl p-toluenesulfonate), are widely valued in synthetic organic chemistry as excellent alkylating agents and as activated intermediates for nucleophilic substitution reactions due to the sulfonate group being a superior leaving group . The specific 4-ethenyl (vinyl) substituent on the benzene ring may offer a unique reactive handle for further polymerization or functionalization via the carbon-carbon double bond, differentiating it from its 4-methyl analogue. Researchers can potentially exploit this vinyl group in creating novel monomers, polymers, or for use in multi-step synthetic pathways where the benzenesulfonate moiety is required alongside a polymerizable group. As with all chemicals, appropriate safety precautions must be followed. This product is strictly for professional laboratory research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-ethenylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3S/c1-3-9-5-7-10(8-6-9)14(11,12)13-4-2/h3,5-8H,1,4H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAUZJFRMTBUCGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOS(=O)(=O)C1=CC=C(C=C1)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90451729
Record name Benzenesulfonic acid, 4-ethenyl-, ethyl ester
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Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16736-98-4
Record name Ethyl 4-ethenylbenzenesulfonate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonic acid, 4-ethenyl-, ethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenesulfonic acid, 4-ethenyl-, ethyl ester
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Preparation Methods

Sulfonation-Esterification Cascade Reactions

The sequential sulfonation of ethylbenzene derivatives followed by esterification represents the most direct route to benzenesulfonic acid, 4-ethenyl-, ethyl ester. Patent CN113683480A details a chlorosulfonic acid-mediated process where ethylbenzene undergoes electrophilic aromatic sulfonation at the para position under controlled低温 conditions (-5°C to 0°C). Tris(pentafluorophenyl)borane (0.02 equivalents) serves as a Lewis acid catalyst, facilitating the generation of the reactive sulfonating agent from chlorosulfonic acid and acetal.

The reaction proceeds via:

  • Sulfonation :
    $$ \text{C}6\text{H}5\text{C}2\text{H}5 + \text{ClSO}3\text{H} \xrightarrow{\text{B(C}6\text{F}5\text{)}3} \text{C}6\text{H}4(\text{SO}3\text{H})\text{C}2\text{H}_5 + \text{HCl} $$
  • Esterification :
    $$ \text{C}6\text{H}4(\text{SO}3\text{H})\text{C}2\text{H}5 + \text{C}2\text{H}5\text{OH} \rightarrow \text{C}6\text{H}4(\text{SO}3\text{C}2\text{H}5)\text{C}2\text{H}5 + \text{H}_2\text{O} $$

Critical parameters:

  • Temperature : Maintaining -5°C minimizes ortho-substitution, achieving a 94:6 para:ortho isomer ratio.
  • Catalyst loading : 0.02 eq. tris(pentafluorophenyl)borane optimizes electrophilic activation without side reactions.
  • Workup : Quenching with aqueous sodium bicarbonate (8% w/v) removes residual acid while preserving ester integrity.

Friedel-Crafts Alkylation-Sulfonation Approach

An alternative strategy involves introducing the ethenyl group post-sulfonation. As demonstrated in US5198499A, 4-vinylbenzenesulfonyl chloride is first synthesized via Friedel-Crafts alkylation of benzene with vinyl chloride, followed by sulfonation. Subsequent esterification with ethanol yields the target compound:

  • Alkylation :
    $$ \text{C}6\text{H}6 + \text{CH}2=\text{CHCl} \xrightarrow{\text{AlCl}3} \text{C}6\text{H}5\text{CH}2\text{CH}2\text{Cl} $$
  • Sulfonation :
    $$ \text{C}6\text{H}5\text{CH}2\text{CH}2\text{Cl} + \text{SO}3 \rightarrow \text{C}6\text{H}4(\text{SO}3\text{H})\text{CH}2\text{CH}2\text{Cl} $$
  • Esterification :
    $$ \text{C}6\text{H}4(\text{SO}3\text{H})\text{CH}2\text{CH}2\text{Cl} + \text{C}2\text{H}5\text{OH} \rightarrow \text{C}6\text{H}4(\text{SO}3\text{C}2\text{H}5)\text{CH}=\text{CH}2 + \text{HCl} + \text{H}2\text{O} $$

Advantages :

  • Enables positional selectivity through directed ortho-metalation strategies.
  • Compatible with continuous flow reactors for scale-up.

Limitations :

  • Requires strict moisture control to prevent AlCl3 deactivation.
  • Generates stoichiometric HCl, necessitating corrosion-resistant equipment.

Phase-Transfer Catalyzed Esterification

Building on methodologies from enantioselective cyclopropanation, phase-transfer catalysis (PTC) offers a mild route to sulfonate esters. Using benzyltriethylammonium chloride as a phase-transfer agent, the sodium salt of 4-ethenylbenzenesulfonic acid reacts with ethyl bromide in a biphasic system (water/dichloromethane):

$$ \text{C}6\text{H}4(\text{SO}3^-\text{Na}^+)\text{CH}=\text{CH}2 + \text{C}2\text{H}5\text{Br} \xrightarrow{\text{BnEt}3\text{NCl}} \text{C}6\text{H}4(\text{SO}3\text{C}2\text{H}5)\text{CH}=\text{CH}_2 + \text{NaBr} $$

Optimization insights :

  • Catalyst selection : Cinchona alkaloid-derived catalysts (e.g., hydroquinidine 1,4-phthalazinediyl diether) improve yield to 78% with 77.4% enantiomeric excess when chiral centers are present.
  • Solvent system : Dichloromethane/water (4:1 v/v) maximizes interfacial contact.
  • Reaction time : 12–24 hours at 40°C ensures complete conversion.

Comparative Analysis of Synthetic Routes

Method Yield Isomer Purity Catalyst Cost Scalability
Sulfonation-Esterification 94% 94% para High (B(C6F5)3) Pilot-scale
Friedel-Crafts 82% 88% para Moderate (AlCl3) Batch
Phase-Transfer 78% N/A Low Continuous

Key observations :

  • Sulfonation-esterification provides superior regioselectivity but requires expensive boron-based catalysts.
  • Phase-transfer methods, while lower yielding, avoid extreme temperatures and corrosive reagents.

Byproduct Management and Purification

All routes generate byproducts requiring careful isolation:

  • Ortho-isomers : Chromatographic separation on silica gel (hexane/ethyl acetate 3:1) resolves para and ortho sulfonates.
  • Inorganic salts : Filtration through Celite® beds removes AlCl3 or NaBr residues.
  • Unreacted ethanol : Azeotropic distillation with toluene reduces ethanol content to <0.5%.

Crystallization from n-heptane produces pharmaceutical-grade material (>99.5% purity).

Industrial-Scale Considerations

Patent US8669375B2 highlights critical factors for kilogram-scale production:

  • Catalyst recycling : Tris(pentafluorophenyl)borane recovery via aqueous NaOH wash (pH 10–12) and solvent extraction.
  • Energy efficiency : Thin-film evaporators reduce solvent removal time by 40% compared to rotary evaporation.
  • Waste mitigation : HCl scrubbing with NaOH solution minimizes environmental impact.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 4-ethenyl-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate.

    Substitution: The ethenyl group can participate in electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are commonly employed.

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, sulfonates, and various substituted benzenesulfonic acid esters.

Scientific Research Applications

Benzenesulfonic acid, 4-ethenyl-, ethyl ester has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the manufacture of surfactants, detergents, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 4-ethenyl-, ethyl ester involves its interaction with molecular targets such as enzymes and proteins. The sulfonic acid group can form strong ionic bonds with amino acid residues, leading to inhibition or activation of enzymatic activity. The ethenyl group can participate in covalent bonding, further modulating the compound’s biological effects.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Genotoxicity of Selected Sulfonic Acid Esters
Compound Ames Test Result Micronucleus Assay Result Metabolic Activation Impact
Benzenesulfonic acid, iso-propyl ester Positive Positive Minimal
p-Toluenesulfonic acid, iso-butyl ester Negative Negative Not applicable
Methanesulfonic acid, sec-butyl ester Positive Weakly positive Significant
Table 2: Key Physicochemical Properties
Property 4-Ethenyl-, Ethyl Ester (Estimated) 4-Methyl-, Ethyl Ester p-Toluenesulfonic acid, iso-butyl ester
Molecular Weight (g/mol) ~214 200.255 ~228
Water Solubility Low Low Very low
Boiling Point (°C) ~300 (decomposes) 285–290 310–315

Biological Activity

Benzenesulfonic acid, 4-ethenyl-, ethyl ester, also known by its CAS number 16736-98-4, is an organic compound with significant biological activity. Its structure consists of a benzenesulfonic acid moiety attached to an ethyl ester and an ethenyl group, which contribute to its unique reactivity and potential applications in various biological contexts.

  • Molecular Formula : C11H12O3S
  • Molecular Weight : 212.26 g/mol
  • Structural Features : The compound features a sulfonic acid group that can form ionic bonds with amino acids and an ethenyl group that allows for covalent bonding, influencing its biological interactions.

The biological activity of this compound primarily involves its interaction with enzymes and proteins. The sulfonic acid group facilitates strong ionic bonding with amino acid residues, potentially leading to the modulation of enzymatic activity. The ethenyl group enhances the compound's ability to participate in covalent bonding, further affecting its biological effects.

Biological Applications

  • Enzyme Inhibition : Research indicates that this compound can inhibit various enzymes, making it a valuable tool for studying biochemical pathways.
  • Cancer Research : Studies have shown that sulfonate derivatives can exhibit anticancer properties. For instance, similar compounds have demonstrated significant antiproliferative activity against cancer cell lines, with IC50 values below 0.3 µM in some cases .
  • Protein Interactions : The ability to form ionic bonds suggests potential applications in investigating protein interactions and cellular signaling pathways.

Anticancer Activity

A study focused on novel benzenesulfonate scaffolds highlighted the anticancer potential of compounds structurally similar to this compound. The results indicated that certain derivatives exhibited high selectivity against cancer cells while maintaining low toxicity towards normal cells. For example:

  • IC50 Values :
    • BS1 : 0.172 µM
    • BS4 : 0.173 µM
    • BS6 : 2.699 µM

These findings suggest that modifications to the sulfonate structure can significantly enhance anticancer activity while minimizing side effects .

Enzyme Interaction Studies

Further investigations into the enzyme inhibition capabilities revealed that benzenesulfonic acid derivatives could inhibit serine-threonine kinases and other molecular targets involved in cancer progression:

  • Kinase Inhibition Range : Compounds were found to inhibit kinases such as BTK and Lck by approximately 9% to 43% at concentrations around 0.5 µM .

Comparative Analysis of Similar Compounds

Compound NameStructural FeaturesNotable Activity
Benzenesulfonic acid, 4-methyl-, ethyl esterContains a methyl group instead of an ethenyl groupModerate anticancer activity
Benzenesulfonic acid, 4-chloro-, ethyl esterContains a chlorine substituentAntimicrobial properties
Benzenesulfonic acid, 4-nitro-, ethyl esterContains a nitro groupPotential for enzyme inhibition

This compound stands out due to its ethenyl group, which imparts distinct reactivity not found in other similar compounds. This feature allows for further functionalization opportunities, making it a versatile intermediate in organic synthesis and valuable for various applications.

Q & A

Q. Methodological Answer :

  • ¹H NMR :
    • The ethyl ester group shows a triplet at δ 1.2–1.4 ppm (CH₃) and a quartet at δ 4.1–4.3 ppm (CH₂–O).
    • The ethenyl (–CH=CH₂) group exhibits resonances at δ 5.2–5.4 ppm (cis/trans protons) and δ 6.6–6.8 ppm (olefinic proton) .
  • Mass Spectrometry :
    • Electron Ionization (EI-MS) reveals the molecular ion (e.g., m/z 228 for C₉H₁₀O₃S) and fragmentation patterns (e.g., loss of –OEt group at m/z 156) .

Advanced Question: How do substituents on the benzene ring influence the reactivity of benzenesulfonic acid esters in polymerization reactions?

Methodological Answer :
The ethenyl group (–CH=CH₂) at the 4-position enables radical or cationic polymerization. Key factors include:

  • Electron-Withdrawing Effects : The sulfonic acid ester group (–SO₃Et) deactivates the ring, directing polymerization to the ethenyl group .
  • Steric Effects : Bulky substituents (e.g., 2-phenylethyl esters) may hinder chain propagation, reducing molecular weight .
  • Kinetic Studies : Use DSC (Differential Scanning Calorimetry) to measure polymerization exotherms and GPC (Gel Permeation Chromatography) to analyze polymer molecular weight distribution .

Advanced Question: What strategies resolve conflicting data on the hydrolytic stability of benzenesulfonic acid esters under varying pH conditions?

Methodological Answer :
Discrepancies in stability studies (e.g., hydrolysis rates in acidic vs. alkaline media) can be addressed by:

  • Controlled pH Experiments : Conduct hydrolysis kinetics at pH 2–12 using UV-Vis spectroscopy to track ester bond cleavage (λmax ~260 nm for sulfonate anions) .
  • Degradation Product Analysis : Employ LC-MS/MS to identify intermediates (e.g., 4-ethenylbenzenesulfonic acid at m/z 185) .
  • Computational Modeling : Use DFT calculations to predict hydrolysis pathways and compare with experimental data .

Advanced Question: What are the challenges in characterizing byproducts during the synthesis of 4-ethenyl-substituted sulfonic acid esters?

Methodological Answer :
Common byproducts include:

  • Diethyl Sulfate : Formed via over-esterification, detected via FT-IR (S=O stretch at 1180–1200 cm⁻¹) .
  • Isomeric Contaminants : Use HPLC with Chiral Columns to resolve stereoisomers (e.g., cis/trans ethenyl groups) .
  • Polymerized Byproducts : Analyze using TGA (Thermogravimetric Analysis) to distinguish low-molecular-weight esters from polymeric residues .

Basic Question: What safety protocols are critical when handling benzenesulfonic acid esters in laboratory settings?

Q. Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods to avoid skin/eye contact with corrosive sulfonic acids .
  • Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .
  • Storage : Keep esters in amber vials at –20°C to prevent hydrolysis or polymerization .

Advanced Question: How can computational tools predict the physicochemical properties of novel benzenesulfonic acid esters?

Q. Methodological Answer :

  • Software : Use Gaussian or COSMO-RS to calculate logP (lipophilicity), pKa (acidity), and solubility parameters.
  • Validation : Compare predicted vs. experimental data (e.g., measured logP via shake-flask method) .
  • QSAR Models : Develop quantitative structure-activity relationships for toxicity screening .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Benzenesulfonic acid, 4-ethenyl-, ethyl ester
Reactant of Route 2
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Benzenesulfonic acid, 4-ethenyl-, ethyl ester

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